Dehydroxymethylepoxyquinomicin (DHMEQ) is a synthetic, low-molecular-weight compound derived from the naturally occurring antibiotic Epoxyquinomicin C. [] DHMEQ belongs to the class of quinone antibiotics. [] Its significance in scientific research stems from its ability to potently and selectively inhibit NF-κB, a transcription factor that plays a crucial role in inflammation, immune response, cell survival, and tumor development. [, ]
A key chemical reaction associated with DHMEQ is its covalent binding to specific cysteine residues in the Rel homology domain of NF-κB subunits, primarily p65. [] This reaction is facilitated by the quinone moiety of DHMEQ, which acts as an electrophile, forming a stable adduct with the nucleophilic thiol group of cysteine. This covalent binding is crucial for the irreversible inhibition of NF-κB by DHMEQ. [, ]
Direct binding and inhibition of NF-κB: DHMEQ directly binds to specific cysteine residues in the Rel homology domain of NF-κB subunits, particularly p65. [] This covalent binding prevents the translocation of NF-κB from the cytoplasm to the nucleus, inhibiting its DNA binding and transcriptional activity. [, , ]
Suppression of upstream signaling: DHMEQ has been shown to suppress cytokine-induced activation of TGF-β–activated kinase 1 (TAK1), a crucial kinase involved in the activation of the IκB kinase (IKK) complex upstream of NF-κB. [] This suppression is likely mediated by DHMEQ-induced reactive oxygen species (ROS) production. []
Induction of Unfolded Protein Response (UPR): DHMEQ can also trigger the UPR through ROS generation. The UPR, in turn, leads to the induction of C/EBPβ, a transcription factor that can suppress NF-κB activity downstream of IκBα degradation and p65 phosphorylation. []
DHMEQ is a lipophilic compound, meaning it exhibits poor solubility in water and common solvents. [] This hydrophobicity poses a challenge for its administration and bioavailability, necessitating the development of drug delivery systems like PMBN polymer aggregates to enhance its solubility and effectiveness in vivo. [, ]
Cancer Research: DHMEQ has shown promising anticancer activity in various cancer models, including pancreatic cancer, [, , ] breast cancer, [, ] multiple myeloma, [, , ] hepatoma, [] thyroid cancer, [] osteosarcoma, [] glioblastoma, [] cholangiocarcinoma, [] and acute myeloid leukemia. [] DHMEQ's anticancer effects are attributed to its ability to induce apoptosis, inhibit tumor cell proliferation, suppress angiogenesis, and potentially enhance chemosensitivity to other anticancer drugs. [, , , , , , , ]
Immunology and Inflammation: Studies have demonstrated the efficacy of DHMEQ in suppressing inflammatory responses and immune cell activation. It has shown efficacy in animal models of inflammatory bowel disease, [, ] experimental autoimmune uveoretinitis, [] endotoxin-induced uveitis, [] atopic dermatitis, [] and endotoxin shock. [] DHMEQ's ability to inhibit macrophage activation and cytokine production, as well as modulate dendritic cell maturation, contributes to its anti-inflammatory effects. [, , , ]
Organ Transplantation: DHMEQ has been investigated for its potential to improve outcomes in islet transplantation. [] Its ability to suppress early inflammatory responses and modulate dendritic cell function suggests a potential role in promoting graft acceptance and reducing rejection. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: